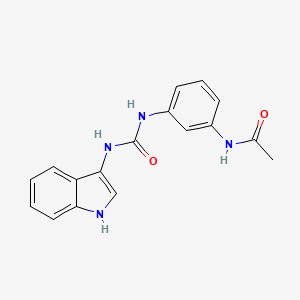

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are crucial in medicinal chemistry due to their physiological action and have been gaining a lot of interest by exhibiting various biological activities . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

This compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives like N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide exhibit significant anti-inflammatory activity by modulating the sGC-NO/cytokine pathway . Such compounds are evaluated using models like carrageenan-induced peritonitis and subcutaneous air pouch tests to assess leukocyte migration and antinociceptive profiles.

Antiviral Properties

Indole derivatives, which share a common core structure with the compound , have demonstrated antiviral activities. For instance, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses, highlighting the potential of these compounds in developing new antiviral therapies .

Anticancer Potential

The indole nucleus is a key feature in many synthetic drug molecules with anticancer properties. Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial for the treatment of various cancers. The biological activities of these compounds, including their interaction with tubulin polymerization, make them promising agents for cancer therapy .

Neuroprotective Effects

Indole derivatives have been found to possess neuroprotective properties. They can restore cellular and synaptosomal viability and exhibit inhibitory effects on enzymes like MAO-B, which are relevant in neurodegenerative diseases .

Antioxidant Capacity

The antioxidant properties of indole derivatives are well-documented. These compounds can reduce oxidative stress and protect against DNA damage, which is crucial in preventing various diseases and promoting overall health .

Therapeutic Applications for Liver Injuries

Indole compounds like 3,3′-Diindolylmethane and indole-3-carbinol have shown potential in reducing liver injuries. They achieve this by impeding DNA synthesis, influencing cell activation, proliferation, apoptosis, and inhibiting proinflammatory cytokines and chemokines .

Mecanismo De Acción

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.

Propiedades

IUPAC Name |

N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCPTFGRBGGMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)